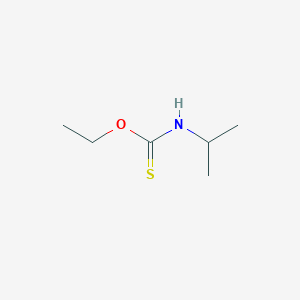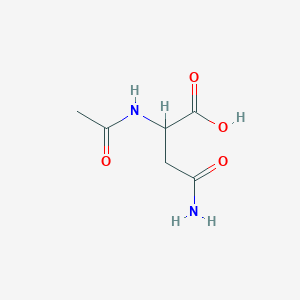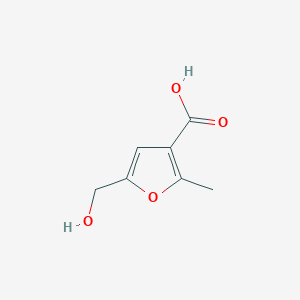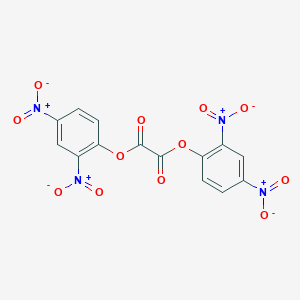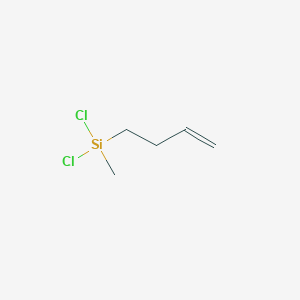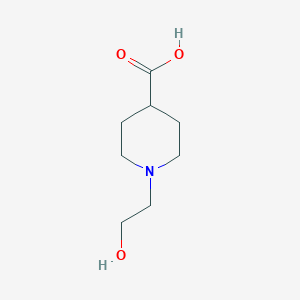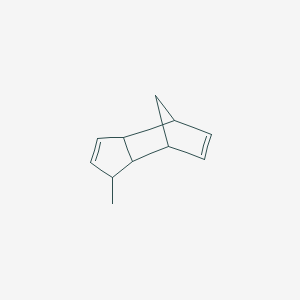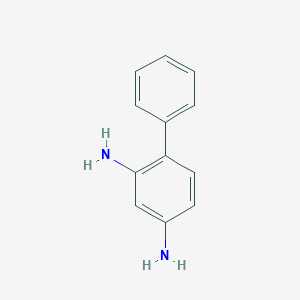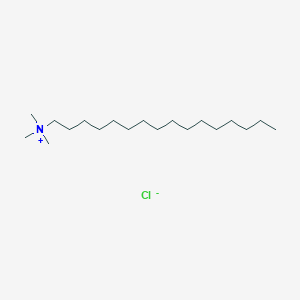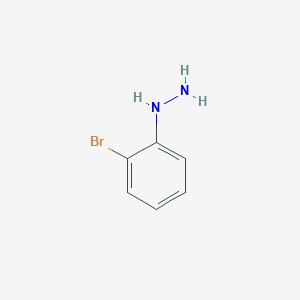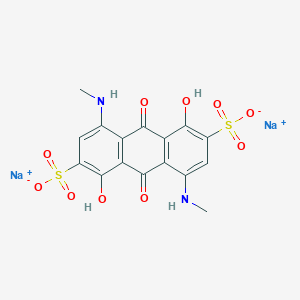
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate, also known as MTT, is a yellow water-soluble dye that is widely used in scientific research. It is commonly used to assess cell viability, proliferation, and cytotoxicity in various cell-based assays. MTT has also been used in drug discovery and development, cancer research, and toxicology studies.
作用机制
The mechanism of action of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate involves the reduction of the dye by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The reduction reaction is dependent on the activity of mitochondrial dehydrogenases, which are enzymes involved in cellular respiration. The formazan crystals are produced only in viable cells and can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is irreversible, which makes the assay suitable for endpoint measurements.
生化和生理效应
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is a non-toxic dye that does not affect cell viability or proliferation. The reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate to formazan is a redox reaction that consumes NADH and produces NAD+. The redox reaction is coupled to the electron transport chain in mitochondria, which generates ATP and maintains cellular energy homeostasis. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is sensitive to changes in mitochondrial function, which can be indicative of cellular stress or damage.
实验室实验的优点和局限性
The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has several advantages over other cell viability assays. It is a simple and reliable method that does not require specialized equipment or expertise. The assay is also compatible with high-throughput screening, which makes it suitable for drug discovery and development. However, the Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay has some limitations. It is dependent on the activity of mitochondrial dehydrogenases, which can vary between different cell types and experimental conditions. The assay is also susceptible to interference from compounds that affect mitochondrial function or formazan solubility. Therefore, it is important to validate the assay conditions and optimize the experimental parameters to obtain accurate and reproducible results.
未来方向
For Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate research include the development of new analogs, optimization of assay conditions, integration with other cell-based assays, and exploration of therapeutic applications.
合成方法
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride (TTC) with sodium hydroxide and formaldehyde. The reaction produces a yellow water-soluble dye that can be purified by recrystallization. The chemical structure of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate consists of two methylamino groups and two sulfonic acid groups attached to an anthracene ring system.
科学研究应用
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate is widely used in scientific research as a colorimetric assay for assessing cell viability, proliferation, and cytotoxicity. The assay is based on the reduction of Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate by mitochondrial dehydrogenases in viable cells to form insoluble formazan crystals. The formazan crystals can be solubilized and quantified by measuring the absorbance at 570 nm using a microplate reader. The Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate assay is a simple and reliable method for evaluating cell viability and cytotoxicity in various cell-based assays, including drug discovery, cancer research, and toxicology studies.
属性
CAS 编号 |
16673-13-5 |
|---|---|
产品名称 |
Disodium 9,10-dihydro-1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulphonate |
分子式 |
C16H12N2Na2O10S2 |
分子量 |
502.4 g/mol |
IUPAC 名称 |
disodium;1,5-dihydroxy-4,8-bis(methylamino)-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C16H14N2O10S2.2Na/c1-17-5-3-7(29(23,24)25)13(19)11-9(5)15(21)12-10(16(11)22)6(18-2)4-8(14(12)20)30(26,27)28;;/h3-4,17-20H,1-2H3,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI 键 |
JWRCFUVSHWNVOH-UHFFFAOYSA-L |
SMILES |
CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CNC1=CC(=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])NC)O)S(=O)(=O)[O-].[Na+].[Na+] |
其他 CAS 编号 |
16673-13-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



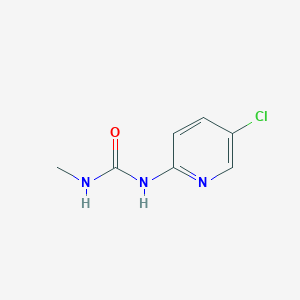
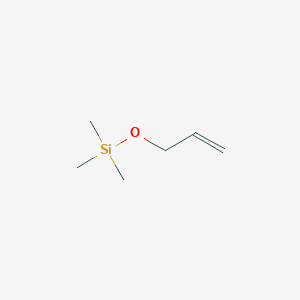
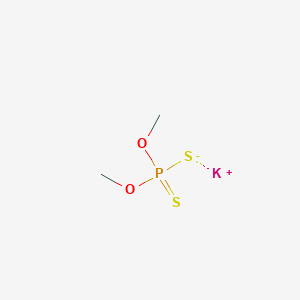
![3-[(3-methylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B91559.png)
